molecular formula C49H92O6 B8088851 1,3-Dimyristoyl-2-oleoylglycerol

1,3-Dimyristoyl-2-oleoylglycerol

Cat. No. B8088851
M. Wt: 777.2 g/mol
InChI Key: KMMOOAFQVREVIF-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimyristoyl-2-oleoylglycerol is a useful research compound. Its molecular formula is C49H92O6 and its molecular weight is 777.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimyristoyl-2-oleoylglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimyristoyl-2-oleoylglycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structures of Triacylglycerols

    The crystal structures of mono-unsaturated triacylglycerols, including 1,3-dimyristoyl-2-oleoylglycerol, have been elucidated. This research is significant for understanding the mechanism of fat-bloom formation in dark chocolate (van Mechelen, Peschar, & Schenk, 2006).

  • Molecular Dynamics of Phospholipid Membranes

    Investigations into the structure of fully hydrated phospholipid bilayers, such as dimyristoylphosphatidylcholine, which is structurally similar to 1,3-dimyristoyl-2-oleoylglycerol, offer insights into the dynamics of lipid membranes (Zubrzycki, Xu, Madrid, & Tang, 2000).

  • Synthesis and Applications in the Chocolate Industry

    The enzymatic synthesis of 1,3-distearoyl-2-oleoylglycerol, a compound closely related to 1,3-dimyristoyl-2-oleoylglycerol, has been optimized for use as a cocoa butter improver and anti-blooming agent in the chocolate industry (Wang et al., 2017).

  • Lipid Chain Length and Bicelles Stability

    Studies on the stability of bicelles, a model system for biological membranes, have utilized lipids like 1,3-dimyristoyl-2-oleoylglycerol to understand the effects of lipid chain length and unsaturation (Triba, Devaux, & Warschawski, 2006).

  • Impact on Lipoprotein Particle Metabolism

    The structure of triacylglycerols, including 1,3-dimyristoyl-2-oleoylglycerol, affects the metabolism of lipoprotein particles like chylomicrons, highlighting its significance in lipid metabolism and cardiovascular health (Mortimer et al., 1994).

  • Membrane Lipid Composition and Interactions

    The role of lipids like 1,3-dimyristoyl-2-oleoylglycerol in modulating membrane properties and interactions with proteins has been explored, providing insights into membrane dynamics and protein-lipid interactions (Epand, Ramamoorthy, & Epand, 2006).

  • Preparation of High-Purity Diacylglycerols

    Research on the synthesis of high-purity diacylglycerols, including 1,3-diacylglycerols, has been conducted for nutritional and industrial applications (Zhao et al., 2019).

properties

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOOAFQVREVIF-VHXPQNKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301781
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dimyristoyl-2-oleoylglycerol

CAS RN

66908-04-1
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66908-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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